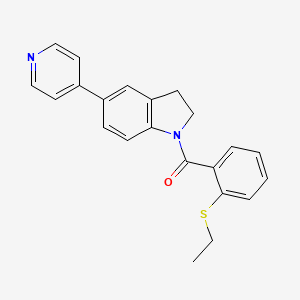![molecular formula C10H6ClN3O B2750204 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955519-59-1](/img/structure/B2750204.png)
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has attracted considerable attention in recent years due to its potential applications in various scientific fields. This compound is known for its unique chemical and physical properties, which make it an ideal candidate for use in a wide range of research applications.
Mechanism of Action
The mechanism of action of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has also been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one in lab experiments is its potent and selective activity against cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. One promising area of investigation involves the development of new synthetic methods for producing this compound, which may lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be achieved through a number of different methods. One common approach involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product can then be further modified through various chemical reactions to produce the desired compound.
Scientific Research Applications
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
properties
IUPAC Name |
8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBYLIZHUNUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2750121.png)

![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)
![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2750128.png)

![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)



![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)
